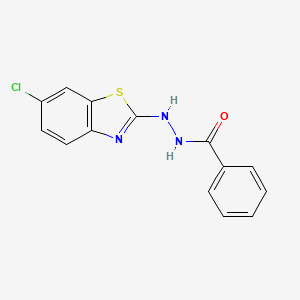

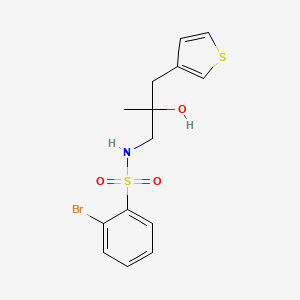

N'-(6-chloro-1,3-benzothiazol-2-yl)benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide” is a compound with the empirical formula C9H7ClN2OS and a molecular weight of 226.68 . It’s a solid substance .

Synthesis Analysis

A series of 6-substituted - 1,2,4-triazolo- [3,4- b ]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized in satisfactory yield . The synthesis involved dissolving compound 3 (0.001 mol) and appropriate aromatic acid (0.001 mol) in phosphorus oxychloride and refluxing for 20 hours .Molecular Structure Analysis

The molecular structure of “N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide” is represented by the SMILES string O=C©NC1=NC(C=C2)=C(C=C2Cl)S1 .Chemical Reactions Analysis

While specific chemical reactions involving “N’-(6-chloro-1,3-benzothiazol-2-yl)benzohydrazide” are not available, related compounds have been evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .Physical And Chemical Properties Analysis

“N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide” is a solid substance . Its empirical formula is C9H7ClN2OS and it has a molecular weight of 226.68 .Scientific Research Applications

Medicinal Chemistry Applications

N'-(6-chloro-1,3-benzothiazol-2-yl)benzohydrazide and its derivatives have been investigated for their potential in drug discovery, specifically targeting diseases like cancer and bacterial infections. For example, the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have been explored, showing that modifications of the benzothiazole ring can impact metabolic stability and efficacy in vitro and in vivo (Stec et al., 2011). Additionally, new pyridine derivatives synthesized from 2-amino substituted benzothiazoles showed variable and modest antimicrobial activity against bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Material Science Applications

In material science, benzothiazole derivatives have been studied for their application as corrosion inhibitors. An investigation into the corrosion inhibition efficiency of two benzothiazole derivatives against steel in a 1 M HCl solution demonstrated that these compounds could offer higher inhibition efficiencies and stability compared to previously reported inhibitors, suggesting their utility in protecting metals from corrosion (Hu et al., 2016).

Environmental Studies

Research into the environmental presence and impact of benzotriazole and benzothiazole compounds, including those similar in structure to N'-(6-chloro-1,3-benzothiazol-2-yl)benzohydrazide, has been conducted. These studies focus on their occurrence in various environments and potential effects on human health. For instance, benzotriazoles and benzothiazoles have been identified in human urine from several countries, providing insight into human exposure levels and suggesting pathways for biotransformation (Asimakopoulos et al., 2013).

Mechanism of Action

Target of Action

The primary targets of N’-(6-chloro-1,3-benzothiazol-2-yl)benzohydrazide are the cyclo-oxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Mode of Action

N’-(6-chloro-1,3-benzothiazol-2-yl)benzohydrazide interacts with its targets by inhibiting the biosynthesis of prostaglandins . This inhibition is achieved through the suppression of the cyclo-oxygenase enzymes, particularly COX-2, which is induced at sites of inflammation to generate prostaglandins .

Biochemical Pathways

The compound affects the arachidonic acid pathway . Prostaglandins, the key mediators of inflammation and pain, are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . The metabolism of arachidonic acid to prostaglandins is catalyzed by the cyclo-oxygenase pathway .

Result of Action

The inhibition of prostaglandin biosynthesis by N’-(6-chloro-1,3-benzothiazol-2-yl)benzohydrazide results in significant anti-inflammatory and analgesic activities . This leads to a reduction in inflammation and pain, making it potentially useful in the treatment of conditions associated with these symptoms .

properties

IUPAC Name |

N'-(6-chloro-1,3-benzothiazol-2-yl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3OS/c15-10-6-7-11-12(8-10)20-14(16-11)18-17-13(19)9-4-2-1-3-5-9/h1-8H,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLYUICAHMHSEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

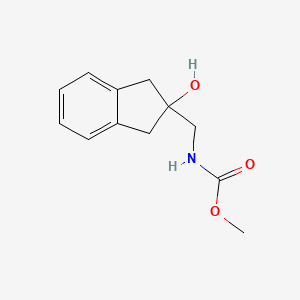

C1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(6-chloro-1,3-benzothiazol-2-yl)benzohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Azabicyclo[3.2.1]octan-6-ol hydrochloride](/img/structure/B2996054.png)

![5-[(2-Bromoanilino)methyl]-8-quinolinol](/img/structure/B2996057.png)

![3-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2996059.png)

![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-methylbenzyl)-1H-pyrrol-3(2H)-one](/img/structure/B2996068.png)

![2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2996073.png)

![N-(4-Methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)acetamide](/img/structure/B2996074.png)